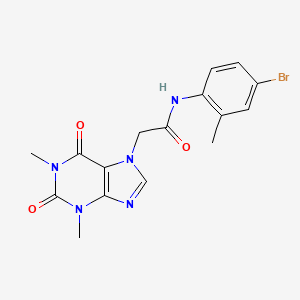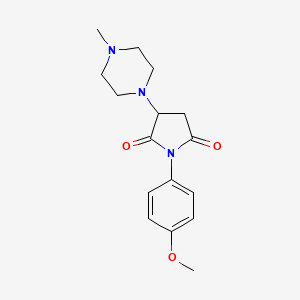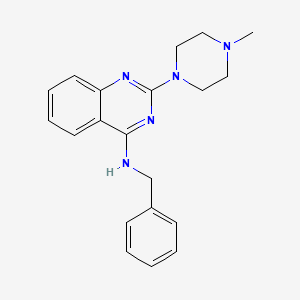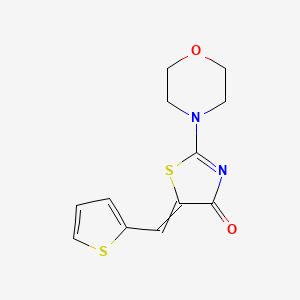
N-(4-bromo-2-methylphenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-bromo-2-methylphenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides. This compound features a brominated phenyl group and a purine derivative, which are known for their diverse applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-bromo-2-methylphenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide” typically involves the following steps:
Bromination of 2-methylphenyl: The starting material, 2-methylphenyl, is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of the acetamide linkage: The brominated product is then reacted with acetic anhydride to form the acetamide linkage.
Coupling with purine derivative: The final step involves coupling the acetamide intermediate with a purine derivative, such as 1,3-dimethyl-2,6-dioxopurine, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
“N-(4-bromo-2-methylphenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide” can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetamide linkage can be hydrolyzed to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized forms of the compound with additional functional groups.
Reduction: Reduced forms with altered oxidation states.
Hydrolysis: Corresponding amine and carboxylic acid.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(4-bromo-2-methylphenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The brominated phenyl group and purine moiety contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-methylphenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide
- N-(4-fluoro-2-methylphenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide
- N-(4-iodo-2-methylphenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide
Uniqueness
“N-(4-bromo-2-methylphenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide” is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the brominated phenyl group and the purine derivative provides a distinct chemical profile that can be leveraged for specific applications.
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5O3/c1-9-6-10(17)4-5-11(9)19-12(23)7-22-8-18-14-13(22)15(24)21(3)16(25)20(14)2/h4-6,8H,7H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFCMBUMBJOKQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-{[4-(4-Methoxyphenyl)phthalazin-1-yl]amino}phenoxy)acetamide](/img/structure/B10812188.png)
![(5E)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10812205.png)

![N-(2-hydroxyphenyl)-2-[5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B10812208.png)
![(4E)-4-[(3-hydroxy-4-methoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B10812211.png)
![2-[5-[(4-Methoxynaphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B10812213.png)
![(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(morpholin-4-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10812219.png)



![2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid (3,4-dimethoxy-phenyl)-amide](/img/structure/B10812255.png)


![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl propanoate](/img/structure/B10812271.png)
